molecular formula C11H9BrClNO B13241317 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline

3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline

Cat. No.: B13241317
M. Wt: 286.55 g/mol
InChI Key: DNSHSSZAYRXHCQ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline, with the CAS Registry Number 1525865-90-0, is an organic compound of significant interest in specialized chemical research and development. This chemical reagent features a molecular formula of C11H9BrClNO and has a calculated molecular weight of 286.55 g/mol . Its structure consists of a multifunctional aniline core, substituted with bromo and chloro groups, and further functionalized with a furan-2-ylmethyl moiety, making it a versatile intermediate for synthetic chemistry . This compound is part of a broader class of N-(furan-2-ylmethyl)aniline derivatives, which are frequently investigated as key precursors or building blocks in organic synthesis . The presence of distinct halogen atoms (bromine and chlorine) offers unique reactivity for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of more complex molecular architectures. Researchers utilize this reagent in the development of novel compounds with potential applications in material science, including the synthesis of donors for donor-acceptor type conjugated polymers . Similar furan-containing structures have also been studied in the context of corrosion inhibition for copper and its alloys, highlighting their utility in surface science and materials engineering . As a specialty chemical, 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline is supplied strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any consumer-related applications . Researchers can identify the compound by its SMILES string: ClC1=CC=C(C=C1Br)NCC2=CC=CO2 . Proper handling procedures should be followed, and the product should be stored according to safe laboratory practices.

Properties

Molecular Formula

C11H9BrClNO

Molecular Weight

286.55 g/mol

IUPAC Name

3-bromo-4-chloro-N-(furan-2-ylmethyl)aniline

InChI

InChI=1S/C11H9BrClNO/c12-10-6-8(3-4-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2

InChI Key

DNSHSSZAYRXHCQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthesis of 3-Bromo-4-chloroaniline Precursor

The primary intermediate, 3-bromo-4-chloroaniline , is synthesized via bromination of 4-chloronitrobenzene followed by reduction:

  • Reagents :

    • 4-Chloronitrobenzene, bromine (or potassium bromate), sulfuric acid
    • Reducing agents: Tin(II) chloride or catalytic hydrogenation
  • Procedure :

    • Bromination: 4-Chloronitrobenzene is dissolved in sulfuric acid, and bromine is added at 0–5°C. The reaction yields 3-bromo-4-chloronitrobenzene .
    • Reduction: The nitro group is reduced using SnCl₂ in HCl or hydrogen gas with a palladium catalyst to form 3-bromo-4-chloroaniline .
  • Yield : ~71% after purification by silica gel chromatography.

Table 1: Optimization of Bromination Conditions
Parameter Optimal Value Effect on Yield
Temperature 0–5°C Minimizes side reactions
Bromine Equivalents 1.1 eq Maximizes conversion
Solvent H₂SO₄ (conc.) Enhances reactivity

N-Alkylation with Furan-2-ylmethyl Group

The final step introduces the furan-2-ylmethyl moiety via N-alkylation:

  • Reagents :

    • 3-Bromo-4-chloroaniline, furfuryl bromide, base (KOH or LiH), solvent (DMF or THF)
  • Procedure :

    • 3-Bromo-4-chloroaniline is treated with furfuryl bromide in the presence of a strong base (e.g., LiH) in DMF at 80–100°C.
    • The reaction proceeds via nucleophilic substitution, forming the target compound.
  • Yield : ~58–75% (estimated from analogous reactions in sources).

Table 2: N-Alkylation Reaction Parameters
Condition Value Impact on Efficiency
Base LiH Higher selectivity
Solvent DMF Polar aprotic medium enhances reactivity
Temperature 80–100°C Accelerates reaction

Structural Characterization

Key spectral data for 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline :

  • ¹H NMR (CDCl₃) : δ 6.58 (s, 1H, Ar-H), 7.16 (m, 1H, Ar-H), 3.80 (m, 2H, -CH₂-).
  • IR (cm⁻¹) : 3036–3107 (aromatic C-H), 1600–1450 (C=C/C=N).
  • MS : m/z 286.55 (M⁺).

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine or chlorine atoms.

    Oxidation Reactions: Formation of nitroso or nitro derivatives.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry: 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules through various coupling reactions .

Biology and Medicine: In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceutical agents. Its structural features allow for modifications that can lead to the discovery of new drugs with potential therapeutic effects .

Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a biological response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring
Halogen Position and Type
  • 3-Bromo-4-fluoroaniline (CAS 656-64-4): Replacing chlorine with fluorine reduces steric bulk but increases electron-withdrawing effects. This compound is used in agrochemical research due to its enhanced reactivity in electrophilic substitutions .
  • 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline : The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, improving metabolic stability in drug candidates compared to chloro/bromo analogs .

Table 1: Impact of Aromatic Substituents

Compound Substituents Molecular Weight Key Properties Applications References
3-Bromo-4-Cl-N-(furan-2-ylmethyl)aniline Br, Cl, furan-2-ylmethyl ~286.5 (calc.) Moderate EWG, steric bulk Polymer intermediates [5, 9]
N-(Furan-2-ylmethyl)-4-CF₃-aniline CF₃, furan-2-ylmethyl 255.2 High lipophilicity, strong EWG Catalysis, ligands [9, 19]
3-Bromo-4-fluoroaniline Br, F 204.0 Enhanced reactivity Agrochemicals [18]
N-Substituent Variations
  • 3-Ethynyl-N-(furan-2-ylmethyl)aniline (CAS 369363-98-4): The ethynyl group enables click chemistry applications, contrasting with the halogenated analog’s focus on electronic modulation .
  • N-(2-Nitro-4-CF₃-phenyl)-N-(furan-2-ylmethyl)aniline (CAS 381196-30-1): The nitro group increases oxidative stability but reduces solubility in polar solvents compared to chloro/bromo derivatives .

Table 2: N-Substituent Comparison

Compound N-Substituent Synthetic Yield* Key Reactivity References
N-(Furan-2-ylmethyl)aniline Furan-2-ylmethyl 21% Base for functionalization [5]
3-Ethynyl-N-(furan-2-ylmethyl)aniline Ethynyl + furan-2-ylmethyl Not reported Click chemistry compatibility [20]
Target compound Furan-2-ylmethyl + Br/Cl Not reported Halogen-directed cross-coupling [5, 16]

*Yields vary based on catalysts and conditions.

Research Findings and Trends

Electronic Effects : Bromo and chloro substituents enhance electrophilic substitution reactivity, while trifluoromethyl groups improve thermal stability and lipophilicity .

Synthetic Challenges : Reductive amination of furan-2-ylmethyl derivatives with halogenated anilines often yields <25% due to competing side reactions (e.g., over-reduction) .

Structural Insights : X-ray crystallography of analogs (e.g., 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline) reveals planar aromatic systems and halogen-dependent packing motifs .

Limitations : Direct data on 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline are scarce; comparisons rely on structurally related compounds.

Biological Activity

3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. Characterized by the presence of a furan ring and halogen substituents, this compound has been investigated for various applications including antimicrobial and anticancer properties. This article explores the biological activity of 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline is C11H9BrClN, with a molecular weight of approximately 276.55 g/mol. The structure includes:

  • Bromine (Br) at the third position
  • Chlorine (Cl) at the fourth position
  • Furan-2-ylmethyl group attached to the nitrogen atom

This unique arrangement contributes to its reactivity and biological interactions.

The mechanism of action for 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline involves its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is particularly relevant in cancer therapy.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Activity : The halogen substituents enhance binding affinity to bacterial enzymes, potentially leading to bactericidal effects against resistant strains.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline against various pathogens. A study conducted using agar well diffusion methods assessed its efficacy against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated:

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
A. baumannii1850 mg/mL
K. pneumoniae1540 mg/mL
S. aureus1230 mg/mL

These findings suggest that the compound exhibits significant antibacterial activity, particularly against multidrug-resistant strains .

Anticancer Properties

In addition to its antimicrobial effects, studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines by interfering with cell cycle progression and promoting cell death pathways. The presence of the furan moiety is believed to enhance its cytotoxicity by facilitating cellular uptake and interaction with DNA or RNA .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various derivatives of furan-based anilines, including 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline. The compound demonstrated superior activity against resistant strains compared to traditional antibiotics, highlighting its potential as a lead compound for new antibiotic development .
  • Anticancer Research : Another study focused on the compound's effects on breast cancer cell lines, revealing that it significantly reduced cell viability through mechanisms involving oxidative stress and apoptosis induction .

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